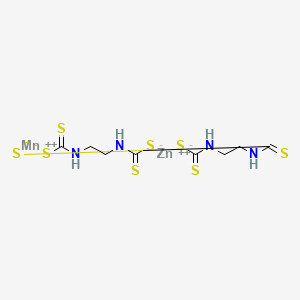

C8H12MnN4S8Zn

MANCOZEB

CAS No.:

Cat. No.: VC14434808

Molecular Formula: C4H6N2S4Mn . C4H6N2S4Zn

C8H12MnN4S8Zn

Molecular Weight: 541.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N2S4Mn . C4H6N2S4Zn C8H12MnN4S8Zn |

|---|---|

| Molecular Weight | 541.1 g/mol |

| IUPAC Name | zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

| Standard InChI | InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |

| Standard InChI Key | CHNQZRKUZPNOOH-UHFFFAOYSA-J |

| SMILES | C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

| Canonical SMILES | C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

| Colorform | Greyish-yellow free-flowing powder Yellowish powde |

| Flash Point | 138 °C (280 °F) 137.8 °C (tag open cup) 138 °C o.c. |

| Melting Point | 172 °C (decomposes) |

Introduction

Chemical Composition and Mode of Action

Structural Characteristics

Mancozeb is a polymeric coordination complex combining manganese (20%), zinc (2.55%), and ethylene bis(dithiocarbamate) ligands . Its molecular formula, , enables stability across diverse environmental conditions. Unlike single-site fungicides, mancozeb’s multisite mechanism minimizes resistance development, earning it FRAC code M:03 .

Biochemical Interactions

The fungicide inactivates sulfhydryl-containing enzymes critical for fungal lipid metabolism and ATP production . This disruption occurs through the formation of metal-thiol complexes, which impair mitochondrial function and cell membrane integrity . Studies show 90% inhibition of Botrytis cinerea spore germination at 50 ppm concentrations .

Table 1: Key Biochemical Targets of Mancozeb

| Enzyme System | Function Disrupted | Pathogen Affected |

|---|---|---|

| Succinate dehydrogenase | ATP synthesis | Phytophthora infestans |

| Cytochrome c oxidase | Electron transport chain | Alternaria alternata |

| Glutathione reductase | Oxidative stress response | Fusarium oxysporum |

Agricultural Applications and Efficacy

Crop Protection Spectrum

Mancozeb controls over 400 fungal pathogens across 70 crops, including potatoes (30% of global usage), tomatoes, and apples . In Minnesota alone, 1.1 million pounds were applied in 2017, primarily for potato late blight management .

Table 2: Major Crop-Disease Combinations

| Crop | Disease Targeted | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Potato | Late blight | 2.5–3.0 | 85–92 |

| Apple | Scab (Venturia inaequalis) | 1.8–2.4 | 78–85 |

| Tomato | Early blight | 2.0–2.5 | 80–88 |

Resistance Management

As a FRAC Group M fungicide, mancozeb exhibits negligible resistance risk (resistance factor <5 in field populations) . Tank mixes with QoI inhibitors (e.g., azoxystrobin) reduce selection pressure on single-site fungicides, extending their effective lifespans by 3–5 years .

Toxicological Profile and Human Health Risks

Acute and Chronic Toxicity

Rat LD₅₀ values for mancozeb range from 4,500–6,750 mg/kg (oral) to >5,000 mg/kg (dermal) . Chronic exposure risks stem primarily from ETU, which forms during environmental degradation. ETU exhibits:

Occupational Exposure Data

Vineyard workers applying mancozeb showed urinary ETU levels up to 15.8 µmol/mol creatinine—exceeding the 95th percentile of non-exposed populations by 3× . Dermal absorption accounts for 90% of total exposure, with hands being the primary uptake route .

Table 3: Health Effects Across Exposure Levels

| Parameter | Low Exposure (0.1 mg/kg) | High Exposure (5 mg/kg) |

|---|---|---|

| Hepatic steatosis | 12% incidence | 67% incidence |

| DNA strand breaks | 1.2 lesions/cell | 4.8 lesions/cell |

| Thyroid hyperplasia | 5% prevalence | 38% prevalence |

Environmental Fate and Ecotoxicology

Degradation Pathways

Mancozeb hydrolyzes rapidly (DT₅₀ <2 days) to ETU, which persists for 21–90 days in soil . Photolysis accelerates breakdown, with aqueous half-lives decreasing from 20 hr (dark) to 4 hr (UV exposure) .

Non-Target Impacts

Regulatory Status and Market Trends

Global Regulatory Landscape

The EPA classifies ETU as a Group B2 carcinogen, triggering re-evaluation of mancozeb tolerances in 2024 . The EU’s 2023 review maintained approval but imposed buffer zones (20 m from waterways) and annual use caps (3 applications/crop) .

Market Dynamics

The technical-grade mancozeb market is projected to grow at 4.2% CAGR (2025–2033), driven by:

-

Expansion in Asian row-crop production (+8.7% annual demand)

Table 4: Regional Market Share (2025)

| Region | Market Value (USD M) | Growth Driver |

|---|---|---|

| Asia-Pacific | 420 | Rice blast management |

| Europe | 310 | Vineyard disease control |

| Americas | 285 | Potato and tomato production |

Future Perspectives and Alternatives

Innovation Frontiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume